molecular formula C18H13NO4 B11056123 9-Phenyl-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

9-Phenyl-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No.: B11056123
M. Wt: 307.3 g/mol
InChI Key: BDMYAZQPJOCOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenyl-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a complex organic compound characterized by its unique fused ring structure. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and significant biological activities. The presence of multiple functional groups within its structure makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenylamine, the compound can be synthesized through a series of steps involving:

    Formation of the intermediate quinoline derivative: This step often involves the condensation of the phenylamine with a suitable aldehyde or ketone.

    Cyclization and functional group modifications: The intermediate is then subjected to cyclization reactions, often using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the fused ring system.

    Introduction of the dioxolo and furo groups: These groups are typically introduced through reactions with appropriate diol or furan derivatives under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the compound to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 9-Phenyl-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown promise due to its potential pharmacological activities. Studies have indicated that it may possess antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 9-Phenyl-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one exerts its effects is still under investigation. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. These interactions can modulate biological pathways, leading to its observed pharmacological activities. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine and quinidine, which are well-known for their antimalarial properties.

    Furoquinoline alkaloids: Naturally occurring compounds with similar fused ring structures, known for their biological activities.

Uniqueness

What sets 9-Phenyl-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one apart is its unique combination of functional groups and fused ring systems This structural complexity provides a versatile platform for chemical modifications and the exploration of new biological activities

Properties

IUPAC Name

8-phenyl-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-18-17-13(8-21-18)19-12-7-15-14(22-9-23-15)6-11(12)16(17)10-4-2-1-3-5-10/h1-7,16,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMYAZQPJOCOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=CC=C5)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.